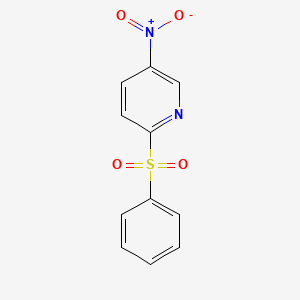

5-Nitro-2-(phenylsulfonyl)pyridine

CAS No.: 69770-61-2

Cat. No.: VC7994904

Molecular Formula: C11H8N2O4S

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69770-61-2 |

|---|---|

| Molecular Formula | C11H8N2O4S |

| Molecular Weight | 264.26 g/mol |

| IUPAC Name | 2-(benzenesulfonyl)-5-nitropyridine |

| Standard InChI | InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | NVIZNXXUBXUVGG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Regiochemical Considerations

Comparative Analysis of Nitropyridine Isomers

| Property | 3-Nitro-2-(phenylsulfonyl)pyridine | Hypothetical 5-Nitro Isomer |

|---|---|---|

| Directing effects | Nitro at meta to sulfonyl | Nitro at para to sulfonyl |

| Synthetic feasibility | Well-documented | Theoretically challenging |

| Melting point | 171–173°C | Not reported |

| CAS registry | 188429-02-9 | Not assigned |

Synthetic Strategies and Challenges

Direct Nitration of 2-(Phenylsulfonyl)pyridine

-

Obstacle: As demonstrated in the nitration of 2-aminopyridine (yielding 5-nitro-2-aminopyridine via microreactor methods ), position 5 is accessible only when the directing group (e.g., -NH₂) provides ortho/para activation. The sulfonyl group’s meta-directing nature precludes analogous 5-nitration.

-

Alternative approach: Introducing a temporary activating group at position 5 prior to sulfonation. For example, a bromine atom could be installed via electrophilic substitution, followed by sulfonation at position 2 and nitration at position 5 via metal-catalyzed cross-coupling.

Modular Assembly via Cross-Coupling

-

Step 1: Synthesize 5-nitro-2-bromopyridine through directed ortho-metalation (DoM) of 2-bromopyridine, followed by nitration.

-

Step 2: Perform a palladium-catalyzed sulfonation using phenylsulfonyl chloride. Reported yields for analogous reactions range from 60–80%.

Hypothetical Physicochemical Properties

Predicted Spectral Data

-

IR spectroscopy:

-

ν(NO₂) asym/sym: 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹

-

ν(SO₂): 1150–1200 cm⁻¹

-

-

¹H NMR:

-

Pyridine H-3 and H-4: δ 8.2–8.5 ppm (doublets, J = 5–6 Hz)

-

H-6: δ 7.9–8.1 ppm (triplet, J = 2 Hz)

-

Stability and Reactivity

-

Thermal stability: Likely decomposes above 200°C due to nitro group lability.

-

Hydrolytic sensitivity: Susceptible to nucleophilic attack at the sulfonyl group under basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume